Naphthol AS-TR phosphate disodium salt
Overview
Description
Naphthol AS-TR phosphate disodium salt is a chemical compound with the molecular formula C18H13ClNNa2O5P and a molecular weight of 435.71 g/mol . It is primarily used as a histochemical reagent, specifically as a substrate for alkaline phosphatase in various types of research . This compound is known for its role in visualizing enzyme activity within cells or tissue sections by producing a colored precipitate when it reacts with alkaline phosphatase .
Mechanism of Action
Target of Action
Naphthol AS-TR phosphate disodium salt is primarily targeted towards enzymes known as acid and alkaline phosphatases . These enzymes play a crucial role in a variety of biochemical processes, including phosphate metabolism and signal transduction .
Mode of Action
The interaction of this compound with its targets involves the hydrolysis of the compound by the phosphatase enzymes . This hydrolysis results in the formation of a colored product that can be detected spectrophotometrically , indicating the activity of the phosphatase enzymes.
Biochemical Pathways
The action of this compound affects the biochemical pathways involving acid and alkaline phosphatases . The hydrolysis of the compound leads to changes in phosphate metabolism and can influence downstream effects such as signal transduction .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in the activity of acid and alkaline phosphatases . By serving as a substrate for these enzymes, the compound allows for the detection and measurement of their activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable under standard ambient conditions
Biochemical Analysis
Biochemical Properties
Naphthol AS-TR phosphate disodium salt interacts with the enzyme alkaline phosphatase . The enzyme hydrolyzes this compound, forming a colored product that can be detected spectrophotometrically . This interaction is crucial in monitoring enzyme activity in biological samples such as serum or urine .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for alkaline phosphatase . The hydrolysis of this compound by alkaline phosphatase can be used to monitor the activity of this enzyme in cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its hydrolysis by the enzyme alkaline phosphatase . This reaction forms a colored product that can be detected spectrophotometrically, providing a measure of the enzyme’s activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of alkaline phosphatase . The enzyme hydrolyzes this compound, forming a colored product that can be detected spectrophotometrically .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthol AS-TR phosphate disodium salt involves the reaction of naphthol derivatives with phosphoric acid or its derivatives under controlled conditions. The specific synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product . The compound is usually produced in powder form and stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Naphthol AS-TR phosphate disodium salt primarily undergoes hydrolysis reactions when used as a substrate for alkaline phosphatase . This reaction results in the cleavage of the phosphate group, producing a colored precipitate that can be visually observed .
Common Reagents and Conditions
The hydrolysis reaction of this compound typically requires the presence of alkaline phosphatase and a suitable buffer solution to maintain the optimal pH for enzyme activity . Common reagents used in these reactions include Fast Red RC Tablets, which produce a red-colored end product .
Major Products Formed
The major product formed from the hydrolysis of this compound is a colored azo-dye precipitate, which is used to visualize enzyme activity in histochemical and immunohistological staining procedures .
Scientific Research Applications
Naphthol AS-TR phosphate disodium salt has a wide range of applications in scientific research, including:
Histochemistry: Used as a substrate for the demonstration of acid and alkaline phosphatase activity in tissue samples.
Enzymology: Employed in the study of enzyme kinetics and activity, particularly for alkaline phosphatase.
Cellular Biology: Utilized in the visualization of enzyme activity within cells and tissue sections.
Immunohistology: Applied in immunoblotting and immunohistological staining procedures to detect specific proteins and enzymes.
Comparison with Similar Compounds
Naphthol AS-TR phosphate disodium salt is part of the naphthol AS series of compounds, which are commonly used as substrates for phosphatase enzymes. Similar compounds in this series include:
- Naphthol AS-BI phosphate disodium salt
- Naphthol AS-MX phosphate disodium salt
- Naphthol AS-E phosphate
Compared to these similar compounds, this compound is unique in its specific application for visualizing alkaline phosphatase activity and its ability to produce a distinct red-colored precipitate when used with Fast Red RC Tablets .
Properties
IUPAC Name |
disodium;[3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClNO5P.2Na/c1-11-8-14(19)6-7-16(11)20-18(21)15-9-12-4-2-3-5-13(12)10-17(15)25-26(22,23)24;;/h2-10H,1H3,(H,20,21)(H2,22,23,24);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCHZTPSWMGRRI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2OP(=O)([O-])[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClNNa2O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585235 | |
Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4264-93-1 | |
Record name | Disodium 3-[(4-chloro-2-methylphenyl)carbamoyl]naphthalen-2-yl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90585235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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